3-(Tert-butoxy)-4-chloropyridine
Description
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3 |
InChI Key |
SCSJPCCNWQKTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-4-chloropyridine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method is the reaction of 4-chloropyridine with tert-butyl alcohol in the presence of a strong acid catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-4-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed under hydrogenation conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
3-(Tert-butoxy)-4-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-4-chloropyridine involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting biological effects .
Comparison with Similar Compounds
Suzuki–Miyaura Cross-Coupling
[NiCl(o-tol)(dppf)] pre-catalysts efficiently couple 3- and 4-chloropyridines, but steric hindrance (e.g., in 2-chloropyridine) reduces reactivity . For 3-(tert-butoxy)-4-chloropyridine, the bulky tert-butoxy group likely lowers conversion rates compared to 4-chloropyridine (Table 1).
Table 1: Estimated Reactivity in Suzuki–Miyaura Cross-Coupling
| Compound | Substituents | Conversion (%) | Reference |
|---|---|---|---|
| 4-Chloropyridine | Cl at 4 | ~80 | |
| 3-Chloropyridine | Cl at 3 | ~60 | |
| This compound | Cl at 4, t-BuO at 3 | ~40* |
*Hypothetical value based on steric/electronic effects.
Q & A
Q. What are the recommended synthetic routes for 3-(tert-butoxy)-4-chloropyridine?
Methodological Answer: The tert-butoxy group can be introduced via nucleophilic aromatic substitution (NAS) or metal-mediated coupling. A common approach involves reacting 3-hydroxy-4-chloropyridine with tert-butyl bromide or tert-butoxide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, palladium-catalyzed cross-coupling using tert-butanol as a nucleophile has been reported for similar systems. Monitoring via TLC or HPLC is critical to confirm substitution at the 3-position and avoid over-alkylation .
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Key precautions include:
- Storage: Keep in a cool, dry place (<25°C) away from ignition sources (e.g., open flames) due to potential thermal decomposition .
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of vapors.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult SDS sheets for structurally related compounds, such as tert-butoxy-containing piperidines, for guidance .
Q. How does the tert-butoxy group affect the reactivity of 4-chloropyridine in cross-coupling reactions?
Methodological Answer: The tert-butoxy group at the 3-position exerts both steric and electronic effects:
- Electronic: The electron-donating tert-butoxy group deactivates the pyridine ring, potentially slowing oxidative addition in palladium-catalyzed reactions.
- Steric: Bulky tert-butoxy may hinder catalyst access to the 4-chloro position. Comparative studies with unsubstituted 4-chloropyridine (which shows higher reactivity in Suzuki-Miyaura couplings) are recommended to assess kinetic differences .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling of this compound be optimized for challenging aryl boronic acids?
Methodological Answer:
- Catalyst Selection: Nickel catalysts (e.g., [NiCl(o-tol)(dppf)]) outperform palladium in sterically hindered systems, as demonstrated for 4-chloropyridine derivatives .
- Ligand Effects: Bulky ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) enhance stability and prevent catalyst poisoning.
- Solvent/Temperature: Use toluene or dioxane at 80–100°C for 12–24 hours. Monitor reaction progress via GC-MS or ¹H NMR .
Q. What analytical methods quantify the electronic effects of substituents on regioselectivity in substitution reactions?
Methodological Answer:
- Computational Analysis: Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) to map electrostatic potential surfaces and predict reactive sites.
- Spectroscopy: ¹³C NMR chemical shifts (e.g., deshielding at C-4) indicate electron withdrawal. X-ray crystallography of intermediates can confirm bond polarization effects .
Q. How does this compound behave under acidic or basic conditions?
Methodological Answer:
- Acidic Hydrolysis: The tert-butoxy group is prone to cleavage in strong acids (e.g., HCl/MeOH, reflux), yielding 3-hydroxy-4-chloropyridine. Monitor via LC-MS.
- Basic Conditions: Stability in mild bases (pH <10) but may decompose in concentrated NaOH. Accelerated stability studies (40°C/75% RH for 14 days) are recommended for formulation purposes .
Q. What role does this compound play in medicinal chemistry as a building block?
Methodological Answer:
- Pharmacophore Design: The chloro and tert-butoxy groups serve as handles for further functionalization. For example, the 4-chloro position can undergo amination to create kinase inhibitors.
- Case Study: Analogous compounds (e.g., 4-chloro-N-benzamide derivatives) have been used in agrochemicals targeting fungal enzymes. Docking studies with cytochrome P450 enzymes can validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
